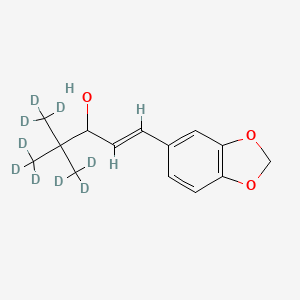

2-Methoxymethyl Montelukast 1,2-Diol(Mixture of Diastereomers)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

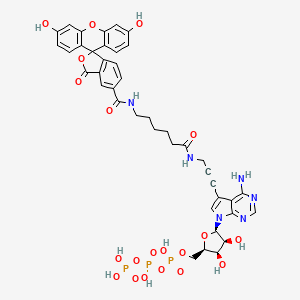

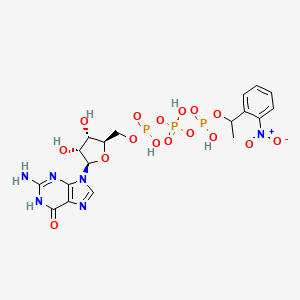

2-Methoxymethyl Montelukast 1,2-Diol is a derivative of Montelukast, a medication known for its role as a leukotriene receptor antagonist. The focus here is on the chemical and structural aspects of this derivative, which contribute to its potential utility in scientific research and pharmaceutical applications.

Synthesis Analysis

The synthesis of Montelukast, including its derivatives, involves complex chemical reactions aimed at achieving specific stereochemistry and functional groups. A notable approach includes the enantioselective formal synthesis which utilizes metal-based catalysis to achieve high enantioselectivity, especially in the formation of key chiral diol intermediates crucial for Montelukast and its derivatives. This method demonstrates improved synthetic efficiency through a tandem Mizoroki-Heck reaction and double-bond isomerization (Bollikonda et al., 2015).

Molecular Structure Analysis

Montelukast and its derivatives' molecular structure is characterized by the presence of a quinoline ring, a thioglycolic acid moiety, and various functional groups that contribute to its activity. Crystal structure analysis reveals details about the arrangement of these molecules in solid form, highlighting the importance of hydrogen bonds and multipole–multipole interactions for the stability and crystallization of Montelukast (Thun et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving Montelukast, including oxidative metabolism and degradation pathways, have been extensively studied to understand its stability and interaction with biological systems. For instance, oxidative metabolism pathways of Montelukast involve sulfoxidation and hydroxylation reactions catalyzed by cytochrome P450 enzymes (Chiba et al., 1997).

Physical Properties Analysis

The physical properties of Montelukast, such as solubility and stability under light and heat, have been investigated to optimize its formulation and storage conditions. Montelukast shows instability in solution when exposed to light, leading to the formation of cis-isomers, and is more stable in certain solvents like methanol (Al Omari et al., 2007).

Chemical Properties Analysis

Montelukast's chemical properties, including its reactivity and interaction with other compounds, are crucial for its pharmacological activity. Studies on its inhibition of cytochrome P450 enzymes, particularly CYP2C8, indicate montelukast's potential to influence the metabolic clearance of other drugs, highlighting the importance of understanding its chemical interactions (Walsky et al., 2005).

Aplicaciones Científicas De Investigación

Formation and Characterization

- Research has demonstrated the formation of thiol-ene addition products of Montelukast, a medication primarily used for asthma, through interactions with tin-based thermal stabilizers used in the medication's packaging materials. This interaction highlights the importance of considering packaging materials in the development of pharmaceuticals to prevent degradation (Schmidt et al., 2020).

Analytical Method Development

- Analytical methods, including HPLC and UV spectrophotometry, have been developed for the quantification and stability assessment of Montelukast in various formulations. These methods are crucial for ensuring the quality and efficacy of Montelukast-containing medications (Narin et al., 2010; Mamatha & Devanna, 2018).

Synthesis Efficiency

- Advances in the synthesis of Montelukast sodium have been reported, emphasizing the importance of metal-based catalysis for improving the efficiency and selectivity of the synthesis process, thereby facilitating large-scale production (Bollikonda et al., 2015).

Stability Studies

- Stability studies under various conditions (light, heat, and humidity) have provided insights into the degradation pathways and stability profiles of Montelukast, informing optimal storage and handling conditions to maintain its therapeutic efficacy (Al Omari et al., 2007).

Drug Interaction and Metabolism

- Investigations into the metabolism of Montelukast by cytochrome P450s and UDP-glucuronosyltransferases have elucidated its metabolic pathways, highlighting the potential for drug interactions and the importance of considering metabolic profiles in the drug development process (Cardoso et al., 2015).

Safety And Hazards

Direcciones Futuras

As an intermediate in the production of Montelukast, 2-Methoxymethyl Montelukast 1,2-Diol may continue to be important in the production of drugs used to treat allergies and asthma1. Further research could potentially uncover more uses for this compound in the field of medicine.

Propiedades

IUPAC Name |

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H40ClNO5S/c1-36(42,23-44-25-43-2)32-9-4-3-7-27(32)13-17-34(45-24-37(18-19-37)22-35(40)41)29-8-5-6-26(20-29)10-15-31-16-12-28-11-14-30(38)21-33(28)39-31/h3-12,14-16,20-21,34,42H,13,17-19,22-25H2,1-2H3,(H,40,41)/b15-10+/t34-,36?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWHPGYYQWDPST-VPDRCCDHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCOC)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(COCOC)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H40ClNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one](/img/structure/B1141079.png)